![molecular formula C13H12ClNO4 B179062 ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate CAS No. 147963-30-2](/img/structure/B179062.png)
ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate
Overview
Description
Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is a coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 4 with a chloromethyl (-CH₂Cl) group and at position 7 with an ethyl carbamate (-OCONH-C₂H₅) moiety. Coumarins and their derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and fluorescence properties . The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the carbamate group contributes to hydrogen-bonding interactions and metabolic stability .
Preparation Methods
Synthetic Routes and Methodological Approaches
The synthesis of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate involves a multi-step sequence combining carbamate formation, Pechmann condensation, and deprotection strategies. Below, we dissect the most widely reported protocol and its variations.
Carbamate Intermediate Formation
The initial step involves the synthesis of ethyl (3-hydroxyphenyl)carbamate, a precursor for subsequent coumarin ring formation.
Procedure :
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Reagents : 3-Aminophenol (45.5 mmol), ethyl chloroformate (54.6 mmol), anhydrous diethyl ether.
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Reaction Conditions : Stirred at room temperature for 2 hours.
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Workup : Filter amine hydrochloride byproduct; evaporate filtrate to obtain a white crystalline solid.
This step achieves near-quantitative yields, with the carbamate group serving as a protective moiety for the amine functionality during subsequent acidic conditions.
Pechmann Condensation for Coumarin Core Assembly
The Pechmann condensation reaction is employed to construct the coumarin scaffold, leveraging ethyl chloroacetoacetate as the β-ketoester component.
Procedure :
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Reagents : Ethyl (3-hydroxyphenyl)carbamate (11.0 mmol), ethyl chloroacetoacetate (13.25 mmol), 70% H₂SO₄ in ethanol.
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Reaction Conditions : Stirred at room temperature for 4 hours.
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Workup : Pour reaction mixture into ice-cold water; collect precipitate via filtration.
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Purification : Recrystallization from absolute ethanol yields this compound as a white solid .
Key Observations :
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The chloromethyl group at the C4 position arises from the use of ethyl chloroacetoacetate instead of traditional ethyl acetoacetate.
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Sulfuric acid catalyzes both cyclization and ester hydrolysis, ensuring high regioselectivity for the coumarin framework.
Spectroscopic Characterization and Analytical Data
This compound has been rigorously characterized using modern analytical techniques.
Table 1: Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₃H₁₂ClNO₄ | HRMS |
Molecular Weight | 281.7 g/mol | Calculated |
Melting Point | 242–247°C | Differential Scanning Calorimetry |
Purity | ≥95% | HPLC |
Table 2: Spectroscopic Data
Technique | Key Signals (δ, ppm) | Interpretation |
---|---|---|
¹H NMR (CDCl₃) | 4.27 (s, 2H, CH₂Cl) | Chloromethyl group |
6.45 (s, 1H, H-3) | Coumarin lactone proton | |
1.33 (t, 3H, CH₂CH₃) | Ethyl carbamate moiety | |
IR (KBr) | 1726 cm⁻¹ | C=O (carbamate and lactone) |
1298 cm⁻¹ | C-O-C (carbamate) |
Mechanistic Insights and Optimization Strategies
Role of Acid Catalyst in Pechmann Condensation
Sulfuric acid facilitates protonation of the β-ketoester, enhancing electrophilicity for attack by the phenolic oxygen. The chloromethyl group’s electron-withdrawing nature stabilizes the transition state, accelerating cyclization .
Solvent and Temperature Effects
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Ethanol-Sulfuric Acid Mixture : Optimizes solubility of intermediates while maintaining catalytic acidity.
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Room Temperature : Prevents side reactions such as carbamate hydrolysis or decarboxylation.
Comparative Analysis of Alternative Methods
While the Pechmann condensation remains the most efficient route, alternative strategies have been explored:
Microwave-Assisted Synthesis
Recent studies suggest microwave irradiation reduces reaction time from hours to minutes, though yields remain comparable to conventional methods .
Solid-Phase Synthesis
Immobilization of the phenolic precursor on resin has been attempted but suffers from lower efficiency (∼60% yield) due to steric hindrance .
Challenges and Limitations
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Moisture Sensitivity : The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions.
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Purification Difficulties : Polar byproducts require column chromatography for removal, increasing process complexity.
Industrial-Scale Production Considerations
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Cost Analysis : Ethyl chloroacetoacetate accounts for 65% of raw material costs.
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Safety Protocols : Handling concentrated H₂SO₄ demands corrosion-resistant equipment and strict PPE compliance.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include derivatives where the chloromethyl group is replaced by various nucleophiles .
Scientific Research Applications
Organic Synthesis
Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate serves as an intermediate in the synthesis of various derivatives. Its chloromethyl group can be substituted with different nucleophiles, facilitating the creation of new compounds with potentially enhanced properties .
Biological Activities
Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action, which is believed to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or cellular receptors .
Medicinal Chemistry
While specific therapeutic applications are still under investigation, this compound is being explored for its potential use in drug development. Its unique structure may lead to the discovery of new pharmacological agents .
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its ability to undergo various chemical reactions makes it suitable for diverse applications in manufacturing and material science .
Case Studies
- Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting potential use in developing new antibiotics.
- Anticancer Research : In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation more effectively than existing treatments, indicating promising avenues for cancer therapy development .
- Material Science : Industrial applications have focused on using this compound in polymerization processes, where its unique reactivity contributes to creating novel materials with enhanced properties .
Mechanism of Action
The mechanism of action of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents at positions 4 and 7 of the coumarin scaffold:
Key Observations :
- Electrophilicity : The chloromethyl group in the target compound enhances reactivity compared to the methyl group in or the unsubstituted coumarin in .
- Hydrogen Bonding : Carbamate derivatives (e.g., ) exhibit stronger intermolecular interactions (N-H⋯O) than ester or amide analogues, influencing crystallinity and solubility.
- Biological Activity : Dithiocarbamate derivatives (e.g., ) show enhanced anti-inflammatory activity (54–58% inhibition in Carrageenan-induced inflammation), surpassing standard indomethacin, whereas chlorobenzoate esters lack reported bioactivity data.
Key Observations :
- Acidic conditions (H₂SO₄/EtOH) in favor carbamate formation, whereas milder conditions (triethylamine/THF) in are used for esterification.
- Yields for chloromethyl derivatives (e.g., 91% in ) are generally higher than for dithiocarbamate analogues (91% in ).
Crystallographic and Physicochemical Properties
Key Observations :
- π-π interactions (3.6–3.7 Å) are common across carbamate and dithiocarbamate derivatives, stabilizing crystal lattices .
Key Observations :
- Dithiocarbamate derivatives exhibit notable anti-inflammatory activity, likely due to sulfur-mediated radical scavenging.
- Chloromethyl and carbamate groups may synergize for antimicrobial effects, though quantitative data are lacking .
Biological Activity
Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula: C13H12ClNO4
- Molecular Weight: 281.7 g/mol
- CAS Number: 147963-30-2
- IUPAC Name: Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate
Synthesis
The synthesis typically involves the reaction of 4-(chloromethyl)-2-oxochromene with ethyl carbamate, often using triethylamine as a base in solvents like tetrahydrofuran (THF) at temperatures between 10°C and 40°C. This method allows for the formation of the carbamate linkage that is crucial for its biological activity .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating cellular receptors involved in various biological pathways. This interaction may lead to its observed antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 14 |
Anticancer Activity
Several studies have explored the anticancer potential of coumarin derivatives. This compound has shown cytotoxic effects on cancer cell lines, such as:
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Research : In a recent investigation published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various coumarin derivatives, including this compound. The results indicated significant inhibition of cell proliferation in multiple cancer cell lines, suggesting its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate?
The compound is synthesized via a two-step process:
- Step 1 : React 3-aminophenol with ethyl chloroformate in anhydrous diethyl ether to form ethyl (3-hydroxyphenyl) carbamate.
- Step 2 : Treat the intermediate with ethyl chloro acetoacetate in 70% H₂SO₄/ethanol to cyclize into the coumarin core. The chloromethyl group is introduced during this step . Key variables : Reaction time (4–6 hours), temperature (room temperature), and acid concentration (70% H₂SO₄).
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- NMR and IR : Confirm the carbamate and chloromethyl groups via characteristic peaks (e.g., C=O stretch at ~1700–1750 cm⁻¹ in IR; carbamate NH at δ 8.5–9.5 ppm in ¹H NMR) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯S and C–H⋯O bonds) using SHELXL for refinement .
Q. What biological assays are commonly used to evaluate its bioactivity?
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Anti-inflammatory : Carrageenan-induced paw edema model in rodents .
Q. How does the chloromethyl substituent influence chemical stability during storage?
- The chloromethyl group increases electrophilicity, making the compound prone to hydrolysis. Store under inert conditions (argon, −20°C) in anhydrous DMSO or ethanol. Stability tests via HPLC every 3–6 months are recommended .
Q. What role do ester and carbamate groups play in modulating reactivity?
- Ester group : Participates in nucleophilic substitutions (e.g., hydrolysis to carboxylic acids under basic conditions).
- Carbamate group : Stabilizes the coumarin core via intramolecular hydrogen bonding, as confirmed by X-ray data .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond lengths, angles) be resolved during refinement?
- Use SHELXL-2018 with iterative refinement cycles, adjusting weighting schemes and anisotropic displacement parameters.
- Validate hydrogen-bonding networks with Mercury CSD 4.0 , comparing against similar coumarin derivatives in the Cambridge Structural Database .
Q. What structure-activity relationships (SARs) explain its bioactivity compared to analogs?
- Chloromethyl group : Enhances cytotoxicity by alkylating cellular thiols (e.g., glutathione).
- Carbamate vs. acetate : Carbamates show higher metabolic stability than esters in vivo.
- Substituent position : 7-carbamate derivatives exhibit stronger anti-inflammatory activity than 6-substituted analogs .
Q. Which computational methods predict its interaction with biological targets?
- Docking studies : Use AutoDock Vina to model binding to chitinase or cyclooxygenase-2 (COX-2).
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Q. What mechanistic pathways underlie its anti-inflammatory activity?
- Inhibits COX-2 and 5-lipoxygenase (5-LOX) via covalent modification of active-site cysteine residues. Validate via enzyme inhibition assays and MALDI-TOF mass spectrometry .
Q. How can synthetic yield be optimized without compromising purity?
- Solvent screening : Replace ethanol with acetonitrile to reduce side reactions.
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Workup : Purify via flash chromatography (silica gel, hexane/ethyl acetate 3:1) .
Q. What strategies differentiate its activity from fluorinated or methoxy-substituted analogs?
Properties
IUPAC Name |
ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPVMAMQUEQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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